N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative featuring a 2-ethoxyphenyl substituent at the N4-position and a 4-methoxyphenyl group at the N1-position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight the significance of substituent positioning and electronic properties in modulating biological activity, such as kinase inhibition, anti-inflammatory effects, or PROTAC applications .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5O2/c1-3-27-18-7-5-4-6-17(18)24-19-16-12-23-25(20(16)22-13-21-19)14-8-10-15(26-2)11-9-14/h4-13H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
CNBCXRGWBHSDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is common among the analogs, but substituent diversity dictates target specificity and potency:
Key Observations :
Pharmacological and Kinetic Profiles
mTOR Inhibitors (e.g., OSI-027)
- OSI-027, a pyrazolo[3,4-d]pyrimidin-4-amine analog, inhibits mTORC1/2 with IC50 values of 22 nM and 65 nM, respectively, and >100-fold selectivity over PI3K isoforms .
- The target compound lacks mTOR data, but its methoxy/ethoxy substituents could influence kinase hinge-region binding, a critical interaction for mTOR inhibitors .
Anti-Inflammatory Agents (e.g., KKC080096)
- KKC080096 upregulates heme oxygenase-1 (HO-1) in microglial cells, demonstrating neuroprotective effects .
Physicochemical Properties
- Boiling Point/Solubility : Analog data (e.g., ’s boiling point of 516.8°C) suggest high thermal stability, typical for aromatic heterocycles. The target’s ethoxy group may improve aqueous solubility compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
